2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide
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Description
2-(3-benzyl-7-ethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C16H18N6O3 and its molecular weight is 342.359. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds derived from acetohydrazide, similar to the chemical structure , have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, novel imines and thiazolidinones synthesized from related starting materials have shown significant antimicrobial evaluation, indicating their potential application in developing new antimicrobial agents (Fuloria et al., 2009). Additionally, compounds exhibiting moderate to good antifungal activity against Candida albicans suggest their utility in antifungal drug development (Toraskar et al., 2009).
Antioxidant Properties
Research into the antioxidant activity of coumarin derivatives, synthesized from related hydrazide compounds, demonstrates significant radical scavenging properties. This suggests a potential application in addressing oxidative stress-related conditions and diseases (Kadhum et al., 2011).
Analgesic and Anti-inflammatory Activities
Studies have also explored the analgesic and anti-inflammatory properties of compounds synthesized from acetohydrazides. For example, 1,2,4-triazole and 1,3,4-thiadiazole derivatives containing benzoxazolinones showed significant activity in this domain, highlighting their potential in pain and inflammation management (Salgın-Gökşen et al., 2007).
Anticancer Activities
The potential anticancer applications of benzothiazole acylhydrazones, related to the structure of interest, have been investigated. These compounds exhibit promising anticancer activity, suggesting their relevance in cancer research and possible therapeutic applications (Osmaniye et al., 2018).
Properties
IUPAC Name |
2-(3-benzyl-7-ethyl-2,6-dioxopurin-1-yl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-2-20-10-18-14-13(20)15(24)22(9-12(23)19-17)16(25)21(14)8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,17H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHICPGUKXWMBDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1C(=O)N(C(=O)N2CC3=CC=CC=C3)CC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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